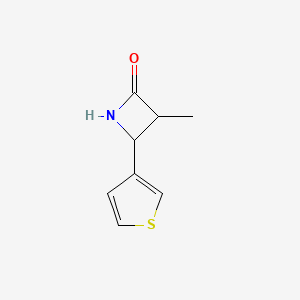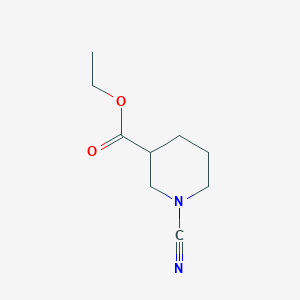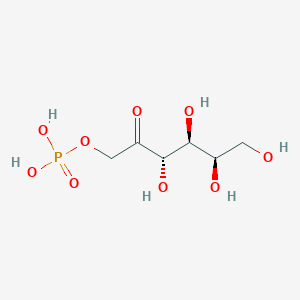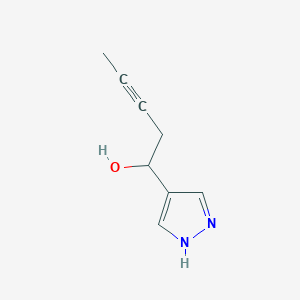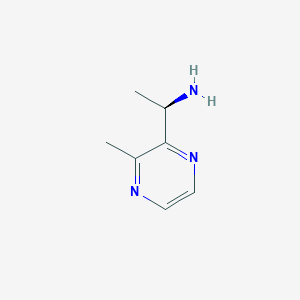![molecular formula C11H19N3 B13314177 [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine](/img/structure/B13314177.png)
[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring attached to a cyclohexyl group via a methanamine linkage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine typically involves the reaction of a cyclohexyl derivative with a pyrazole derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Methanamine Linkage Formation: The formation of the methanamine linkage between the cyclohexyl and pyrazole groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur, particularly at the methanamine linkage.
Substitution: Substitution reactions can take place at various positions on the pyrazole ring and the cyclohexyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between pyrazole-containing molecules and biological targets.
Medicine: While not widely used in medicine, this compound could potentially be explored for its pharmacological properties. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
作用機序
The mechanism of action of [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine is not well-documented. based on its structure, it is likely to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The pyrazole ring may play a key role in these interactions, potentially affecting various biological pathways.
類似化合物との比較
[1-(1H-Pyrazol-5-yl)cyclohexyl]methanamine: Lacks the methyl group on the pyrazole ring.
[1-(1-Methyl-1H-pyrazol-3-yl)cyclohexyl]methanamine: The position of the pyrazole ring attachment differs.
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopentyl]methanamine: The cyclohexyl group is replaced with a cyclopentyl group.
Uniqueness: The presence of the methyl group on the pyrazole ring and the specific attachment to the cyclohexyl group via a methanamine linkage make [1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine unique. These structural features may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
[1-(2-methylpyrazol-3-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-14-10(5-8-13-14)11(9-12)6-3-2-4-7-11/h5,8H,2-4,6-7,9,12H2,1H3 |
InChIキー |
NIHKOVBBPGSYCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2(CCCCC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



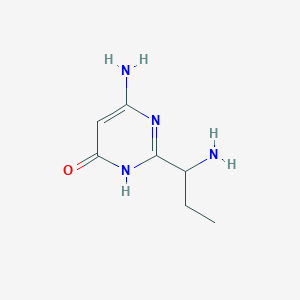
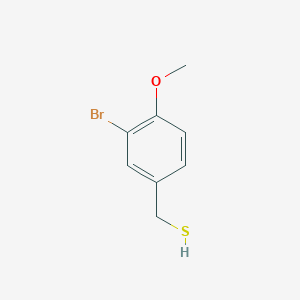
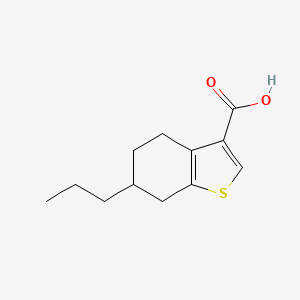
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)

